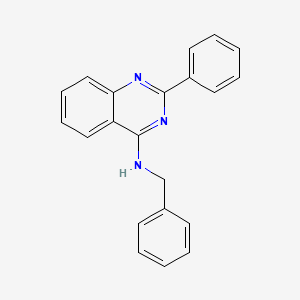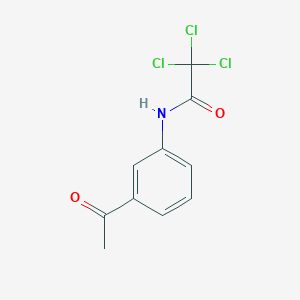
N-(3-acetylphenyl)-2,2,2-trichloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2,2,2-trichloroacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a trichloroacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2,2,2-trichloroacetamide typically involves the reaction of 3-acetylphenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
3-acetylphenylamine+trichloroacetyl chloride→this compound+HCl
The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to enhance reaction efficiency, the implementation of purification techniques such as recrystallization or chromatography, and adherence to safety protocols to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
N-(3-acetylphenyl)-2,2,2-trichloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The trichloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amides, while reduction can produce amines or alcohols.
科学的研究の応用
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical architectures.
Material Science: The unique reactivity of the trichloroacetamide group can be exploited in the development of novel materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which N-(3-acetylphenyl)-2,2,2-trichloroacetamide exerts its effects is primarily through its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially disrupting their normal function. This covalent modification can lead to the inhibition of enzymatic activity or the alteration of cellular signaling pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-2-chloroacetamide
- 2-(3-acylphenyl)amino-4-phenylthiazole
Uniqueness
N-(3-acetylphenyl)-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct reactivity compared to other similar compounds. This unique feature allows for specific interactions and reactions that are not possible with other acetylphenyl derivatives, making it a valuable compound in various research applications.
特性
CAS番号 |
185517-65-1 |
|---|---|
分子式 |
C10H8Cl3NO2 |
分子量 |
280.5 g/mol |
IUPAC名 |
N-(3-acetylphenyl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C10H8Cl3NO2/c1-6(15)7-3-2-4-8(5-7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16) |
InChIキー |
NAAMDUJMAWYRGO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






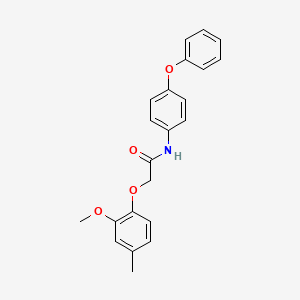
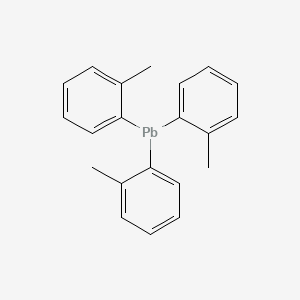
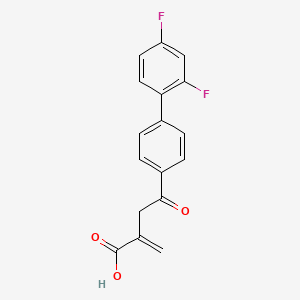
![2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11949946.png)
![N'~1~,N'~6~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11949965.png)
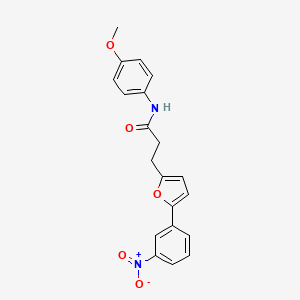

![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide](/img/structure/B11949982.png)
